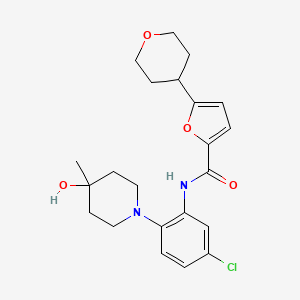
Srpk1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Srpk1-IN-1 is a compound that acts as an inhibitor of Serine-Arginine Protein Kinase 1 (SRPK1) SRPK1 is an enzyme that plays a crucial role in the regulation of splicing factors, which are proteins involved in the process of splicing pre-messenger RNA
準備方法
The synthesis of Srpk1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Srpk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Srpk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of SRPK1 in various chemical processes and to develop new synthetic methodologies.
Biology: this compound is used to investigate the biological functions of SRPK1, particularly its role in the regulation of splicing factors and its impact on cellular processes such as cell cycle progression and apoptosis.
Medicine: This compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of SRPK1, which is often upregulated in various cancers. It is also being explored for its potential to enhance the efficacy of existing chemotherapeutic agents.
Industry: this compound is used in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.
作用機序
Srpk1-IN-1 exerts its effects by inhibiting the activity of SRPK1. The compound binds to the active site of the enzyme, preventing it from phosphorylating its target splicing factors. This inhibition disrupts the normal function of SRPK1, leading to alterations in splicing factor activity and subsequent changes in gene expression. The molecular targets and pathways involved include the PI3K/AKT, NF-КB, and TGF-Beta pathways, which are implicated in various oncogenic processes.
類似化合物との比較
Srpk1-IN-1 is unique among SRPK1 inhibitors due to its specific binding affinity and selectivity for SRPK1. Similar compounds include:
SRPIN340: Another SRPK1 inhibitor that has been studied for its potential therapeutic applications in cancer and viral infections.
SPHINX31: A selective inhibitor of SRPK1 that has shown promise in preclinical studies for its ability to modulate splicing and inhibit tumor growth.
This compound stands out due to its high specificity for SRPK1 and its potential to be used in combination with other therapeutic agents to enhance their efficacy.
特性
分子式 |
C22H27ClN2O4 |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
N-[5-chloro-2-(4-hydroxy-4-methylpiperidin-1-yl)phenyl]-5-(oxan-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-22(27)8-10-25(11-9-22)18-3-2-16(23)14-17(18)24-21(26)20-5-4-19(29-20)15-6-12-28-13-7-15/h2-5,14-15,27H,6-13H2,1H3,(H,24,26) |
InChIキー |
GDZPMVLLKFDSGY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
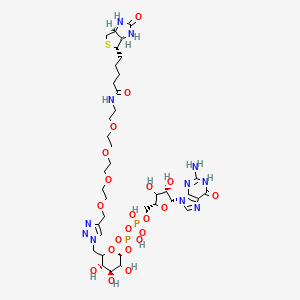
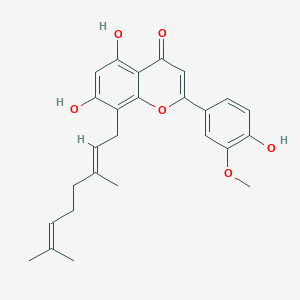
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
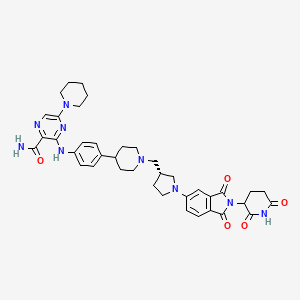
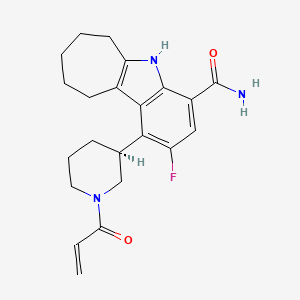
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
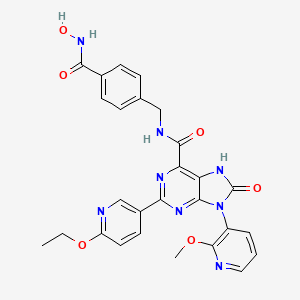
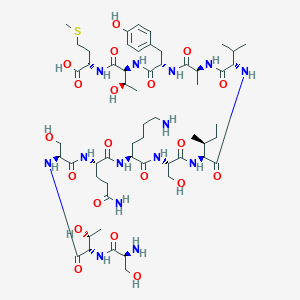
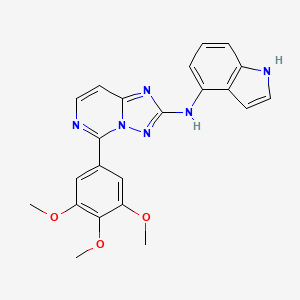
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
